![molecular formula C16H21N3OS B14898248 2,6-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14898248.png)
2,6-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine ring, and a dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 2,6-dimethylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving temperature control, solvent recycling, and purification steps such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(2,6-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or potassium carbonate in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
N-(2,6-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism by which N-(2,6-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
N-(2,6-Dimethylphenyl)-4-methylthiazol-2-amine: Similar structure but lacks the morpholine ring.
N-(2,6-Dimethylphenyl)-4-methyl-3-thiazol-2(3H)-imine: Similar structure but lacks the morpholine ring and has different substituents.
Uniqueness
N-(2,6-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine is unique due to the presence of both the morpholine and thiazole rings, which confer distinct chemical and biological properties
属性
分子式 |
C16H21N3OS |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C16H21N3OS/c1-12-5-4-6-13(2)15(12)17-16-19(14(3)11-21-16)18-7-9-20-10-8-18/h4-6,11H,7-10H2,1-3H3 |
InChI 键 |
YFQURRZXKOAVPP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=CS2)C)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








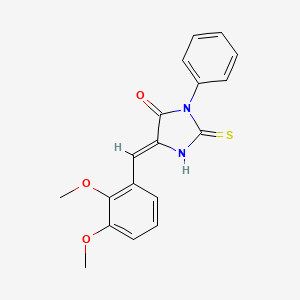
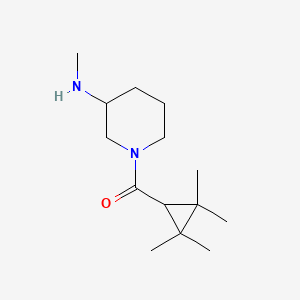
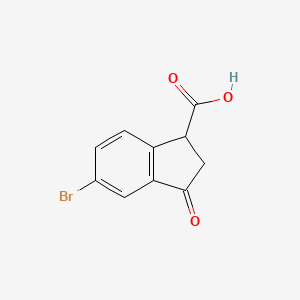
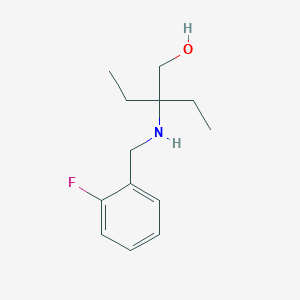
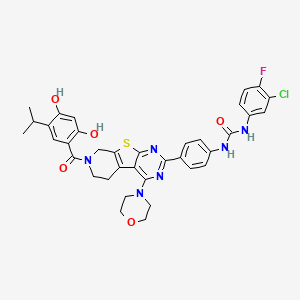
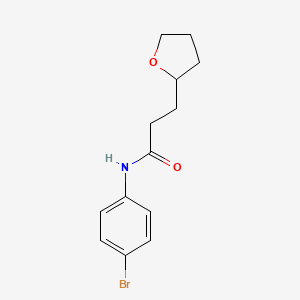
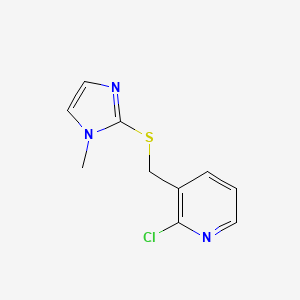
![3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14898249.png)
